6-Fluoro-2-isopropylnicotinaldehyde
Description
6-Fluoro-2-isopropylnicotinaldehyde is a pyridine derivative characterized by a fluorine atom at position 6, an isopropyl group at position 2, and an aldehyde functional group at position 3 of the pyridine ring. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (isopropyl) substituents, creating a unique electronic profile. The aldehyde group at position 3 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its steric and electronic properties are critical in determining its behavior in nucleophilic additions, cross-coupling reactions, and coordination chemistry.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
6-fluoro-2-propan-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-6(2)9-7(5-12)3-4-8(10)11-9/h3-6H,1-2H3 |
InChI Key |
RBZNQFYQKPQBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-isopropylnicotinaldehyde typically involves the fluorination of 2-isopropylnicotinaldehyde. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions, often in the presence of a solvent like acetonitrile, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-isopropylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Fluoro-2-isopropylnicotinic acid.
Reduction: 6-Fluoro-2-isopropylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-isopropylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-isopropylnicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Key Observations :
- Aldehyde Position : The target compound’s aldehyde at position 3 contrasts with 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (aldehyde at position 4) and 6-Chloropyridine-2-carbaldehyde (aldehyde at position 2). Positional differences influence steric accessibility and electronic conjugation with the pyridine nitrogen.
- Halogen Effects: Fluorine’s high electronegativity (vs.
- Substituent Bulk : The isopropyl group at position 2 introduces steric hindrance absent in pyrrolidin-1-yl or unsubstituted analogs, affecting reaction kinetics and regioselectivity.
Electronic and Steric Impact
Electron-Withdrawing vs. Electron-Donating Groups :
- Fluorine at position 6 enhances ring electron-deficiency, stabilizing negative charges in intermediates. This contrasts with chlorine in , which has lower electronegativity but greater polarizability.
- The isopropyl group (electron-donating via induction) at position 2 partially counterbalances fluorine’s electron-withdrawing effect, creating a polarized electronic environment.
- Steric Considerations: The isopropyl group’s bulkiness at position 2 may hinder nucleophilic attacks on the aldehyde at position 3 compared to less sterically hindered analogs like 6-Chloropyridine-2-carbaldehyde .
Hypothetical Physicochemical Properties
Table 2 extrapolates properties based on structural trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
